![molecular formula C17H18N6OS2 B215864 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B215864.png)
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as MBT-1, is a small molecule compound that has been synthesized for its potential use in scientific research. MBT-1 has been studied for its mechanism of action and its biochemical and physiological effects in various laboratory experiments.
作用機序
The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress. In addition, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to modulate the activity of neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells against oxidative damage. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been shown to increase the levels of glutathione, a key antioxidant molecule. In addition, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a small molecule compound that can easily cross the blood-brain barrier, making it useful for studying the effects of compounds on the brain. It has also been shown to have low toxicity in animal models. However, one limitation of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is that it is not very soluble in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide in these conditions. Another area of interest is its potential use in cancer research. Future studies could investigate the mechanisms by which N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide inhibits cancer cell growth and determine its potential use in combination with other cancer therapies. Finally, future studies could investigate the effects of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide on other physiological systems, such as the cardiovascular system and the immune system.
合成法
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide can be synthesized through a multistep process. The first step involves the reaction of 6-methyl-2-amino-4,5,6,7-tetrahydrobenzothiazole with 2-bromoacetic acid to form N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)glycine. The second step involves the reaction of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)glycine with thionyl chloride to form N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chloroacetamide. The third step involves the reaction of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chloroacetamide with sodium azide to form N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-azidoacetamide. The final step involves the reaction of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-azidoacetamide with phenyl tetrazole to form N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.
科学的研究の応用
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
製品名 |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C17H18N6OS2 |
分子量 |
386.5 g/mol |
IUPAC名 |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H18N6OS2/c1-11-7-8-13-14(9-11)26-16(18-13)19-15(24)10-25-17-20-21-22-23(17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,18,19,24) |
InChIキー |
IOCYTRHTIGRUAY-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
正規SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



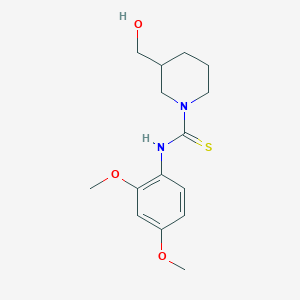
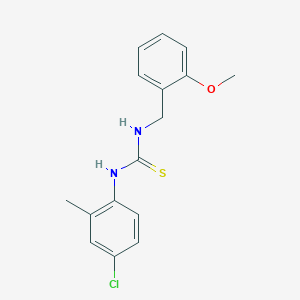
![Ethyl 1-[(2,4-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215786.png)


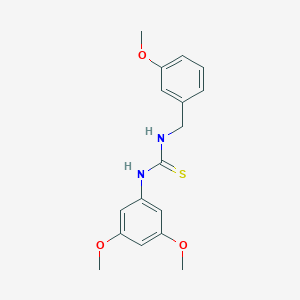
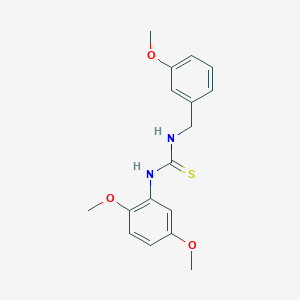
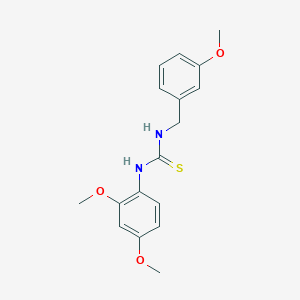
![Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215794.png)
![2-[4-(6-Amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B215797.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)